molecular formula C6H8N2O B8188031 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol

Cat. No.: B8188031
M. Wt: 124.14 g/mol
InChI Key: JKOAIPJSWAGKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is a heterocyclic compound with the molecular formula C6H8N2O. This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol typically involves the Marckwald reaction, starting from readily available amino carbonyl compounds. This two-step method yields high product efficiency and is suitable for large-scale production . The reaction conditions often involve the use of solid alumina at room temperature, followed by further reactions with various electrophilic reagents to obtain functionalized derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high yield and scalability of the Marckwald reaction suggest its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4,6,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOAIPJSWAGKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol

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